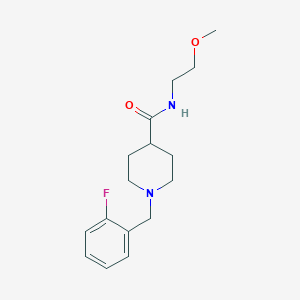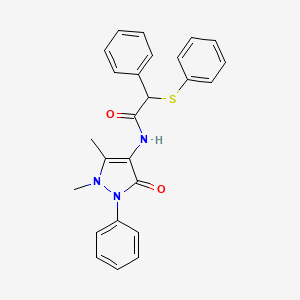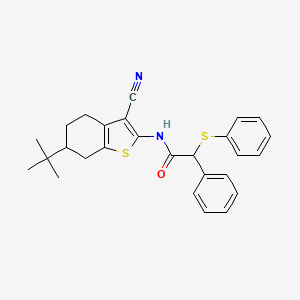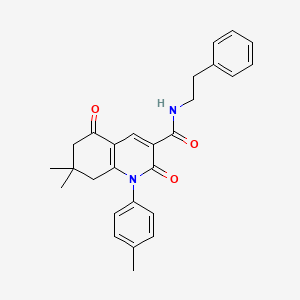
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based opioids. It was first synthesized in 2004 as a potential analgesic with fewer side effects than other opioids. MP-10 has been studied extensively for its potential use in pain management and addiction treatment.
作用机制
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and reward. By binding to this receptor, 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide activates the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This activation leads to a reduction in pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain sensitivity, increase pain tolerance, and reduce the development of tolerance to opioids. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to reduce withdrawal symptoms and cravings in opioid-addicted individuals.
实验室实验的优点和局限性
One advantage of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its potential use in pain management and addiction treatment. It has been shown to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings. However, one limitation of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is its complex synthesis method, which requires careful control of reaction conditions to ensure high yields and purity.
未来方向
There are several future directions for the study of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the long-term effects of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide on pain management and addiction treatment. Additionally, the potential use of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in the treatment of other conditions, such as depression and anxiety, could be explored. Finally, the development of new analogs of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide with improved pharmacological properties could lead to the development of new and more effective treatments for pain and addiction.
合成方法
The synthesis of 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide involves several steps, including the reaction between 2-fluorobenzyl chloride and N-(2-methoxyethyl)piperidine, followed by the addition of a carboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been found to be effective in reducing pain without the development of tolerance or addiction. 1-(2-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-8-18-16(20)13-6-9-19(10-7-13)12-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYCTMMISTOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![4'-(1,3-benzodioxol-5-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5137409.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![1-(5-isobutyl-1H-pyrazol-3-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5137441.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
![4-methoxybenzyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137445.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)



![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)